molecular formula C13H18O2 B14039301 4-Isobutoxy-2,3-dimethylbenzaldehyde

4-Isobutoxy-2,3-dimethylbenzaldehyde

Cat. No.: B14039301
M. Wt: 206.28 g/mol
InChI Key: MJYIKXWXCGOIPN-UHFFFAOYSA-N
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Description

4-Isobutoxy-2,3-dimethylbenzaldehyde (IUPAC name: 4-(2-methylpropoxy)-2,3-dimethylbenzaldehyde) is a substituted benzaldehyde derivative characterized by an isobutoxy group (-OCH₂CH(CH₃)₂) at the para position and methyl groups at the ortho and meta positions. This compound is structurally tailored for applications in organic synthesis, pharmaceuticals, and materials science, where steric and electronic properties of substituents influence reactivity and binding affinity.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-13-6-5-12(7-14)10(3)11(13)4/h5-7,9H,8H2,1-4H3

InChI Key

MJYIKXWXCGOIPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OCC(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthesis of the Dimethylbenzaldehyde Core

The aldehyde moiety on the dimethyl-substituted benzene ring can be introduced via formylation of appropriately substituted benzene derivatives. A notable method involves the Grignard reaction starting from 4-bromo-o-xylene (which corresponds to 2,3-dimethylbromobenzene):

Step Description Conditions
1 Formation of Grignard reagent by reacting 4-bromo-o-xylene with magnesium turnings Solvent: tetrahydrofuran (THF); Temperature: 50-70°C; Initiator: iodine or methyl iodide
2 Formylation by reaction of Grignard reagent with N,N-dimethylformamide (DMF) Temperature: below 0°C during addition, then stirred at room temperature for 1 hour
3 Acidic work-up with aqueous hydrochloric acid (HCl) to yield 3,4-dimethylbenzaldehyde Separation of organic and aqueous layers, washing with sodium bicarbonate solution, solvent removal by distillation

This method provides a reliable route to 3,4-dimethylbenzaldehyde, a close structural analog to 2,3-dimethylbenzaldehyde, which can be adapted for the target compound.

Introduction of the Isobutoxy Group via Alkylation

The isobutoxy substituent is typically introduced by alkylation of the hydroxyl group on a hydroxy-substituted dimethylbenzaldehyde or by direct etherification of the benzaldehyde derivative. The common approach uses isobutyl bromide as the alkylating agent in the presence of a base such as potassium carbonate (K2CO3):

Reagents Role Conditions
3,5-dimethylbenzaldehyde (or positional isomers) Substrate Organic solvent: dimethylformamide (DMF)
Isobutyl bromide Alkylating agent Elevated temperature (typically reflux or 80-120°C)
Potassium carbonate Base to deprotonate hydroxyl group Stoichiometric or slight excess

The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the alkyl bromide, forming the isobutoxy ether linkage. The reaction mixture is then purified by distillation or recrystallization to obtain high purity 4-Isobutoxy-2,3-dimethylbenzaldehyde.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Grignard Formylation 4-bromo-o-xylene, Mg, DMF Iodine (initiator), THF 50-70°C, inert atmosphere High selectivity, scalable Requires moisture-free conditions, sensitive reagents
Alkylation with Isobutyl Bromide 3,5-dimethylbenzaldehyde Isobutyl bromide, K2CO3, DMF Elevated temperature Straightforward, high yield Use of alkyl halides, solvent disposal
Ionic Liquid Catalysis Aldehydes, alditols, metal salt ionic liquids Ionic liquids (e.g., imidazolium salts) Mild temperatures (25-50°C) Recyclable catalyst, eco-friendly Requires ionic liquid preparation, limited specific data

Research Findings and Analysis

  • The Grignard reaction with 4-bromo-o-xylene is a well-established method for preparing dimethylbenzaldehydes with precise control over substitution patterns.
  • Alkylation using isobutyl bromide in polar aprotic solvents like DMF is efficient for introducing the isobutoxy group, with potassium carbonate serving as a mild base to promote ether formation.
  • Ionic liquid catalysis represents an innovative approach to aldehyde synthesis, offering advantages in catalyst recovery and reduced environmental impact, though application to this specific compound requires further experimental validation.
  • Purification techniques such as distillation under reduced pressure and recrystallization are critical to achieving high purity of the final product.
  • Reaction parameters such as temperature, solvent choice, and reagent ratios significantly influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isobutoxy-2,3-dimethylbenzaldehyde is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The isobutoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the para position significantly impacts solubility, stability, and reactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Para Position) Key Properties
4-Isobutoxy-2,3-dimethylbenzaldehyde C₁₂H₁₆O₂ 192.26 (calculated) Isobutoxy (-OCH₂CH(CH₃)₂) High steric hindrance; lipophilic; likely liquid at room temperature.
4-Methoxy-2,3-dimethylbenzaldehyde C₁₀H₁₂O₂ 164.20 Methoxy (-OCH₃) Solid (mp not reported); commercially available (>97% purity) .
4-Hydroxy-2,3-dimethylbenzaldehyde C₉H₁₀O₂ 150.18 Hydroxy (-OH) Solid; polar due to H-bonding; CAS 58380-40-8 .
4-Fluoro-2,3-dimethylbenzaldehyde C₉H₉FO 152.17 Fluoro (-F) Liquid/solid (exact state unspecified); highly electrophilic aldehyde group .

Key Observations :

  • Electronic Effects : The electron-donating methoxy and isobutoxy groups stabilize the benzaldehyde via resonance, whereas the electron-withdrawing fluoro group enhances electrophilicity at the aldehyde carbon .
  • Solubility : The hydroxy derivative is expected to exhibit higher water solubility due to hydrogen bonding, whereas isobutoxy and methoxy analogs are more lipophilic .

Q & A

Q. What analytical challenges arise in distinguishing structural isomers (e.g., 2,3-dimethyl vs. 2,5-dimethyl substitution)?

  • Methodological Answer :
  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to resolve isomers, referencing methods for 4-methoxy-2,3-dimethylbenzaldehyde .
  • Mass spectrometry fragmentation : Compare unique fragmentation patterns (e.g., m/z 164.20 for C₁₀H₁₂O₂ isomers) .

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